5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid has been reported through regioselective chlorination and further processes to develop key compounds in biotin synthesis, highlighting innovative approaches to constructing complex molecules (Zav'yalov et al., 2006).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have utilized X-ray diffraction analysis, revealing detailed insights into the crystallography and molecular configurations that underpin their biological and chemical properties (Wen, 2005).
Chemical Reactions and Properties
Chemical reactions involving these compounds often involve complex interactions with other chemicals, resulting in the formation of novel structures with unique properties. For instance, the interaction of related compounds with sulfuryl chloride and methylene chloride demonstrates the chemical versatility and reactivity of this class of molecules (Zav'yalov et al., 2006).
Physical Properties Analysis
The solubility and stability of compounds such as 5-(dithiolan-3-yl)pentanoic acid in various solvent systems have been extensively studied, providing essential data for understanding the physical characteristics and behavior of similar compounds in different environments (Zhang et al., 2010).
Chemical Properties Analysis
Explorations into the chemical properties of these compounds include studies on their reactivity, bonding characteristics, and interaction with other chemical entities. Such analyses are crucial for designing synthesis pathways and predicting the behavior of these compounds in various chemical reactions (Kowalski et al., 2009).
Scientific Research Applications
Synthesis and Chemical Studies
Biotin Synthesis : This compound plays a role in the synthesis of biotin (vitamin H), as illustrated in the regioselective chlorination of related esters leading to key compounds in biotin synthesis (Zav’yalov et al., 2006).
Synthesis of Antibacterial Compounds : A study describes a synthetic route from a related compound to 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, exhibiting significant antibacterial bioactivity (Liang et al., 2016).
Nitric Oxide Synthase Inhibition : Compounds related to this chemical structure have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases, crucial for various physiological processes (Ulhaq et al., 1998).
Biological and Pharmacological Research
Advanced Glycation End-Products Study : In the study of methylglyoxal, a highly reactive compound, derivatives such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (a related structure) have been identified and linked with diabetes and neurodegenerative diseases (Nemet et al., 2006).
Chiral Coordination Polymers : The compound has been used in creating chiral coordination polymers with silver, which have potential applications in materials science and catalysis (Altaf & Stoeckli-Evans, 2013).
Synthesis of Metal-Organic Frameworks : It has been involved in the synthesis of zinc and cadmium metal-organic frameworks, which are significant in materials chemistry for their luminescent properties and potential applications (Barsukova et al., 2016).
Safety And Hazards
The specific safety and hazard information for this compound is not provided in the available resources.
Future Directions
The future directions for the research and application of this compound are not specified in the available resources. However, given its classification as a biotin derivative1, it may have potential applications in biological and medical research.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6?,7-,9?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJHBAHKTGYVGT-CRMOQAEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.